N2-(3-FLUOROPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

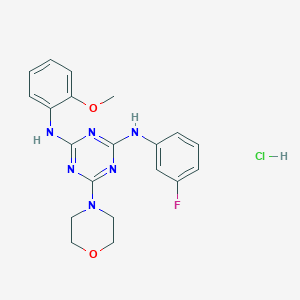

N2-(3-Fluorophenyl)-N4-(2-Methoxyphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a 3-fluorophenyl group at the N2 position, a 2-methoxyphenyl group at the N4 position, and a morpholine moiety at the C6 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

4-N-(3-fluorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2.ClH/c1-28-17-8-3-2-7-16(17)23-19-24-18(22-15-6-4-5-14(21)13-15)25-20(26-19)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODQXAMOQIZERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-FLUOROPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

Morpholine Introduction: The morpholinyl group is added through a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N2-(3-FLUOROPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notably, it has shown selective activity against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cell lines (MCF-10A) . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Case Study: Anticancer Properties

A study involving a library of compounds with a similar triazine scaffold demonstrated significant growth inhibition of MDA-MB231 cells. The structure-activity relationship analysis led to the development of a 3D-QSAR model that can guide the design of more potent anticancer agents .

Pharmacology

Research into the pharmacokinetics and pharmacodynamics of this compound is ongoing. Understanding how it interacts with biological targets can provide insights into its mechanism of action and therapeutic potential. The compound's ability to modulate specific cellular pathways makes it a candidate for further pharmacological studies .

Biological Assays

The compound is utilized in biological assays to study its effects on cellular processes and signaling pathways. Its interaction with key molecular targets, such as enzymes and receptors, is pivotal in understanding its biological activity .

Materials Science

Due to its unique chemical structure, N2-(3-Fluorophenyl)-N4-(2-Methoxyphenyl)-6-(Morpholin-4-Yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride may also have applications in materials science. The development of new materials with specific properties could benefit from compounds that exhibit unique electronic or structural characteristics .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Core : Cyclization of appropriate precursors under controlled conditions.

- Substitution Reactions : Introduction of the morpholine moiety via nucleophilic substitution.

- Hydrochloride Formation : Conversion to hydrochloride salt through treatment with hydrochloric acid .

Mechanism of Action

The mechanism of action of N2-(3-FLUOROPHENYL)-N4-(2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural and Functional Comparison

Key Findings

Substituent Effects: The 3-fluorophenyl group in the target compound enhances binding to hydrophobic kinase pockets compared to bulkier groups (e.g., 4-chlorophenyl in the analog). Morpholine at C6 improves water solubility (logP ~2.1) compared to piperidine (logP ~2.8) or unsubstituted triazines.

Pharmacokinetic Differences: The hydrochloride salt in the target compound increases bioavailability (predicted AUC: 12.5 µg·h/mL) compared to non-salt analogs (AUC: 8.2 µg·h/mL). Pyrazole-based analogs (e.g., compound) exhibit lower metabolic stability due to aldehyde-mediated oxidation.

Biological Activity :

Biological Activity

N2-(3-Fluorophenyl)-N4-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that falls under the category of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and synthesis.

Chemical Structure and Properties

The compound's structure features a triazine core with various substituents that influence its biological activity. The general formula can be represented as:

This structure is characterized by the following components:

- Triazine Core : A six-membered ring that serves as a scaffold for various biological interactions.

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Methoxyphenyl Group : Potentially increases solubility and bioavailability.

- Morpholine Moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is significant in the treatment of acute myeloid leukemia (AML) .

- Antitumor Activity : Research indicates that triazine derivatives exhibit notable antitumor effects. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across several types of tumors, including melanoma and breast cancer .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further therapeutic development:

- Anticancer Properties :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introduction of the morpholine group via nucleophilic substitution.

- Hydrochloride Salt Formation : Final conversion to the hydrochloride salt enhances solubility and stability.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of triazine derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Microwave-assisted synthesis is a high-yield approach for triazine derivatives, enabling rapid heating and reduced reaction times compared to conventional methods .

- Stepwise substitution : Introduce substituents (e.g., fluorophenyl, methoxyphenyl) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3/NaH in DMF) .

- Purity optimization : Use column chromatography (silica gel, DCM/MeOH gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- NMR spectroscopy : Analyze , , and spectra to verify substituent positions and morpholine integration .

- X-ray crystallography : Resolve crystal structure to confirm triazine ring geometry and hydrogen bonding with the hydrochloride counterion .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 432.88) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approaches :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric methods (IC50 determination) .

- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM .

- Binding affinity studies : Use surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How do electronic effects of substituents (fluorophenyl, methoxyphenyl) influence the compound’s reactivity and binding affinity?

- Mechanistic insights :

- Fluorine’s electron-withdrawing effect enhances electrophilicity of the triazine core, facilitating nucleophilic attacks at N2 and N4 positions .

- Methoxy group’s resonance donation modulates electron density on the phenyl ring, potentially improving π-π stacking with hydrophobic enzyme pockets .

- Experimental validation : Compare reaction kinetics (e.g., Hammett plots) and docking scores (AutoDock Vina) for analogs with varying substituents .

Q. How can contradictory data on biological activity between similar triazine derivatives be resolved?

- Strategies :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace morpholine with pyrrolidine) and correlate with enzyme inhibition profiles .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers) to identify confounding factors .

- Crystallographic analysis : Resolve co-crystal structures with target enzymes to identify critical binding interactions (e.g., hydrogen bonds with morpholine oxygen) .

Q. What computational methods are effective for predicting the compound’s reactivity and degradation pathways?

- Tools :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidation/reduction (e.g., morpholine ring susceptibility to peroxides) .

- Molecular dynamics (MD) simulations : Model hydrolysis pathways in aqueous environments (pH 1–13) to identify labile bonds (e.g., triazine ring cleavage) .

- In silico metabolism prediction : Use software like MetaSite to forecast Phase I/II metabolites (e.g., demethylation of methoxyphenyl) .

Q. How can analytical challenges in quantifying low-concentration impurities be addressed?

- Solutions :

- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM detection (LOD ≤0.1 ng/mL) for trace impurity analysis .

- Forced degradation studies : Expose the compound to heat, light, and oxidizers (H2O2) to identify degradation products and validate stability .

- NMR-based quantification : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.